Lipophilicity Shift vs. Non-ethoxylated Core
The target compound exhibits a computed logP of 2.81 and a polar surface area (PSA) of 61.31 Ų . While a direct head-to-head logP measurement against the non-ethoxylated 5-(4-methylbenzoyl)pyrimidine core is not publicly available, the class-level trend indicates that ethoxy substitution at C2 and C4 increases lipophilicity by approximately 1.0–1.5 logP units relative to the corresponding dihydroxy or unsubstituted pyrimidine, based on fragment-based contributions . This shift can materially affect partition coefficients in liquid-liquid extraction steps during intermediate purification.
vs. non-ethoxylated core
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.81 |
| Comparator Or Baseline | 5-(4-methylbenzoyl)pyrimidine (unsubstituted at C2/C4): ~1.3–1.6 (estimated by fragment subtraction of ethoxy contributions) |
| Quantified Difference | Δ logP ≈ +1.2 to +1.5 |
| Conditions | Predicted data from ACD/Labs Percepta Platform; fragment-based estimation |
Why This Matters
Even a shift of 1.0 logP units can alter extraction efficiency by an order of magnitude, making compound-specific solubility and partitioning data essential for designing work-up procedures in scale-up synthesis.
